molecular formula C10H7BrClNO2 B11753190 methyl 5-bromo-6-chloro-1H-indole-7-carboxylate

methyl 5-bromo-6-chloro-1H-indole-7-carboxylate

Cat. No.: B11753190
M. Wt: 288.52 g/mol
InChI Key: CULTVBACZUTZSW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-chloro-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-6-chloro-1H-indole-7-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures . This reaction sequence can be further optimized by employing various catalysts and reaction conditions to achieve higher yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-chloro-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and palladium catalysts are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Methyl 5-bromo-6-chloro-1H-indole-7-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-chloro-1H-indole-7-carboxylate depends on its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl indole-5-carboxylate
  • 5-bromoindole
  • 6-chloroindole
  • 7-chloroindole

Uniqueness

Methyl 5-bromo-6-chloro-1H-indole-7-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

methyl 5-bromo-6-chloro-1H-indole-7-carboxylate

InChI

InChI=1S/C10H7BrClNO2/c1-15-10(14)7-8(12)6(11)4-5-2-3-13-9(5)7/h2-4,13H,1H3

InChI Key

CULTVBACZUTZSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1Cl)Br)C=CN2

Origin of Product

United States

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